n-(2-Hydroxyphenyl)formamide
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Overview
Description
N-formyl-2-Aminophenol: is a bacterial secondary metabolite known for its antioxidant activity . It is also referred to as 2’-Hydroxyformanilide and has the molecular formula C7H7NO2 . This compound has been found in Penicillium chrysogenum and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-formyl-2-Aminophenol can be synthesized through the N-formylation of 2-aminophenol. This process involves the reaction of 2-aminophenol with formic acid or formic acid derivatives under specific conditions . Catalysts such as unsupported or material-supported nanostructure catalysts are often used to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of N-formyl-2-Aminophenol typically involves large-scale N-formylation reactions using eco-friendly media such as water, polyethylene glycol, and ionic liquids . These methods are designed to be efficient and sustainable, minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-formyl-2-Aminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert N-formyl-2-Aminophenol into other derivatives.
Substitution: Substitution reactions involving N-formyl-2-Aminophenol can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of N-formyl-2-Aminophenol .
Scientific Research Applications
N-formyl-2-Aminophenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-formyl-2-Aminophenol involves its ability to scavenge free radicals, thereby exhibiting antioxidant activity . It interacts with reactive oxygen species, neutralizing them and preventing oxidative damage . The molecular targets and pathways involved in its antioxidant activity include various cellular enzymes and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
2-Aminophenol: A precursor to N-formyl-2-Aminophenol, known for its use in the synthesis of benzoxazoles.
2-Hydroxybenzaldehyde: Another compound with similar chemical properties, used in the synthesis of various organic compounds.
Uniqueness: N-formyl-2-Aminophenol is unique due to its specific formyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2843-27-8 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)formamide |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9) |
InChI Key |
DCGLLVNYKPKJDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)O |
2843-27-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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